Adenylyl-(3'-5')-guanosine Adenylyl-(3'-5')-guanosine
Brand Name: Vulcanchem
CAS No.: 102029-53-8
VCID: VC0026368
InChI: InChI=1S/C20H25N10O11P/c21-14-8-15(24-3-23-14)29(4-25-8)19-12(34)13(6(1-31)39-19)41-42(36,37)38-2-7-10(32)11(33)18(40-7)30-5-26-9-16(30)27-20(22)28-17(9)35/h3-7,10-13,18-19,31-34H,1-2H2,(H,36,37)(H2,21,23,24)(H3,22,27,28,35)/t6-,7-,10-,11-,12-,13-,18-,19-/m1/s1
SMILES: C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)OP(=O)(O)OCC4C(C(C(O4)N5C=NC6=C5N=C(NC6=O)N)O)O)O)N
Molecular Formula: C20H25N10O11P
Molecular Weight: 612.45

Adenylyl-(3'-5')-guanosine

CAS No.: 102029-53-8

Cat. No.: VC0026368

Molecular Formula: C20H25N10O11P

Molecular Weight: 612.45

* For research use only. Not for human or veterinary use.

Adenylyl-(3'-5')-guanosine - 102029-53-8

Specification

CAS No. 102029-53-8
Molecular Formula C20H25N10O11P
Molecular Weight 612.45
IUPAC Name [(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl [(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] hydrogen phosphate
Standard InChI InChI=1S/C20H25N10O11P/c21-14-8-15(24-3-23-14)29(4-25-8)19-12(34)13(6(1-31)39-19)41-42(36,37)38-2-7-10(32)11(33)18(40-7)30-5-26-9-16(30)27-20(22)28-17(9)35/h3-7,10-13,18-19,31-34H,1-2H2,(H,36,37)(H2,21,23,24)(H3,22,27,28,35)/t6-,7-,10-,11-,12-,13-,18-,19-/m1/s1
SMILES C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)OP(=O)(O)OCC4C(C(C(O4)N5C=NC6=C5N=C(NC6=O)N)O)O)O)N

Introduction

Fundamental Characteristics

Chemical Identity

Identifier TypeValue
CAS Number3352-23-6
Alternative CAS102029-53-8
European Community (EC) Number222-115-7
NSC Number91554
WikidataQ126613304
PubChem CID135470192

Structural Composition

The molecular structure of Adenylyl-(3'-5')-guanosine features the distinctive nucleotide components arranged in a specific configuration that enables its biological functionality. The molecular formula C20H25N10O11P reflects its complex composition of carbon, hydrogen, nitrogen, oxygen, and phosphorus atoms . This arrangement gives the compound a molecular weight of 612.4 g/mol, which positions it in the medium-weight range of biological molecules significant in nucleic acid metabolism .

In systematic nomenclature, the compound is described as [5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl [5-(6-aminopurin-9-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] hydrogen phosphate, which precisely details its structural components and their configuration . The chemical structure contains the adenine and guanine nucleobases attached to ribose sugars, connected by the phosphodiester linkage that characterizes dinucleotides.

Chemical Properties

Structural Representation

Various notation systems are employed to represent the structure of Adenylyl-(3'-5')-guanosine, each serving specific purposes in chemical informatics and computational chemistry. These representations enable researchers to understand the compound's structure and predict its interactions with biological systems.

Table 2.1: Structural Notation Systems for Adenylyl-(3'-5')-guanosine

Notation TypeRepresentation
IUPAC CondensedrAdo-P-rGuo
SequenceAG
HELMRNA1{R(A).PR(G)}$$$$
SMILESC1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)OP(=O)(O)OCC4C(C(C(O4)N5C=NC6=C5N=C(NC6=O)N)O)O)O)N
InChIKeyLWBLDUTUVIXFJE-UHFFFAOYSA-N

The structural complexity of Adenylyl-(3'-5')-guanosine is evident from these notations, particularly the SMILES representation which captures the complete atomic connectivity . The InChIKey serves as a condensed digital signature that uniquely identifies the compound in chemical databases and literature searches.

Physical and Chemical Characteristics

Adenylyl-(3'-5')-guanosine possesses physical and chemical properties typical of dinucleotides, including solubility characteristics consistent with its polar functional groups. The presence of multiple hydroxyl groups, phosphate groups, and nucleobases with hydrogen bonding capabilities contributes to its hydrophilic nature. These properties influence its behavior in biological systems and its interactions with enzymes and other biomolecules.

Biological Significance

Biochemical Role

Adenylyl-(3'-5')-guanosine plays a significant role in various biochemical processes, with particular importance in nucleic acid metabolism and signaling pathways. The compound serves as a crucial substrate for enzymes like nucleotidyl transferases and nucleases, which modulate its activity and function within cellular environments. These enzymes are essential for the proper regulation of nucleic acid synthesis, modification, and degradation.

The significance of Adenylyl-(3'-5')-guanosine in biological systems stems from its specific structure, which enables selective recognition by enzymes and other biomolecules. This selective recognition is essential for the precise control of biochemical pathways involved in cellular function and genetic information processing.

Enzymatic Interactions

The interactions between Adenylyl-(3'-5')-guanosine and various enzymes are critical to understanding its biological function. The compound's role as an enzymatic substrate places it at the center of numerous metabolic and signaling processes within cells.

Table 3.1: Key Enzymatic Interactions of Adenylyl-(3'-5')-guanosine

Enzyme ClassInteraction TypeBiological Significance
Nucleotidyl TransferasesSubstrateInvolved in nucleic acid synthesis and modification
NucleasesSubstrateParticipates in RNA processing and degradation pathways
RNA PolymerasesResearch ToolUsed as probe to understand viral RNA polymerase mechanisms

These enzymatic interactions highlight the multifaceted role of Adenylyl-(3'-5')-guanosine in cellular biochemistry and its potential significance in research applications aimed at understanding fundamental biological processes.

Synthesis Methods

Enzymatic Synthesis

Enzymatic approaches to synthesizing Adenylyl-(3'-5')-guanosine offer potential advantages in terms of regioselectivity and stereoselectivity. Research has indicated possible involvement of this compound in reactions with ribonuclease, suggesting potential enzymatic pathways for its synthesis or modification .

The evidence from studies involving ribonuclease Ti-catalyzed synthesis suggests that Adenylyl-(3'-5')-guanosine may participate in the formation of more complex nucleotide structures, including triribonucleoside diphosphates . This enzymatic involvement highlights the compound's place within the broader context of nucleic acid biochemistry and RNA processing mechanisms.

Research Applications

Molecular Biology Applications

Adenylyl-(3'-5')-guanosine serves as a valuable tool in molecular biology research, particularly in studies focusing on nucleic acid metabolism and enzyme mechanisms. Its specific structure makes it useful for investigating the specificity and activity of enzymes involved in RNA processing and modification.

The compound's utility in research extends to its role as a standard or reference material in analytical methods for nucleotide analysis. Its well-defined structure and chemical properties make it suitable for calibration and method development in techniques such as HPLC, mass spectrometry, and other analytical approaches used in nucleic acid research.

Current Research Findings

Research involving Adenylyl-(3'-5')-guanosine has focused on its synthesis and biological evaluation, with notable applications in understanding enzyme mechanisms. Studies have explored its potential use as a probe to elucidate the molecular mechanisms of viral RNA polymerases, which are critical targets in antiviral drug development.

The compound's involvement in nucleic acid metabolism pathways has also been investigated, highlighting its potential applications in molecular biology and biochemistry. These research directions emphasize the continued importance of Adenylyl-(3'-5')-guanosine as both a subject of study and a tool for investigating fundamental biological processes.

Comparative Analysis

Structural and Functional Comparisons

Adenylyl-(3'-5')-guanosine possesses unique characteristics that distinguish it from other dinucleotides and related compounds. Its specific combination of adenosine and guanosine connected through a 3'-5' phosphodiester bond confers distinct biochemical properties and functions.

Table 6.1: Comparison of Adenylyl-(3'-5')-guanosine with Related Compounds

FeatureAdenylyl-(3'-5')-guanosineOther DinucleotidesSignificance
Nucleobase CompositionAdenine and GuanineVarious combinationsDetermines specific recognition by enzymes and binding proteins
Linkage Position3'-5' phosphodiesterMay include 2'-5' or other linkagesAffects structural conformation and enzymatic recognition
Biological RoleNucleic acid metabolism and signalingVaries by specific dinucleotideEnables specialized biochemical functions

This comparative analysis highlights the biochemical specificity that makes Adenylyl-(3'-5')-guanosine a distinct entity in nucleotide biochemistry, with specialized functions in cellular processes.

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